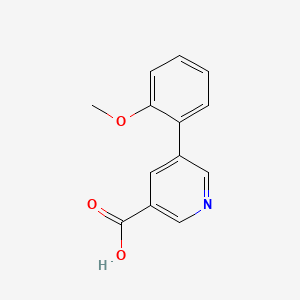

5-(2-Methoxyphenyl)nicotinic acid

Overview

Description

5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA or 2-(5-methoxy-2-pyridyl) benzoic acid, is a chemical compound that belongs to the family of nicotinic acid derivatives. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid involves the condensation of o-phenylenediamine and 5-methoxysalicylaldehyde . The product of the reaction was allowed to crystallize from the filtrate left at room temperature of 25°C over two days .

Molecular Structure Analysis

The molecular formula of this compound is C13H11NO3 . Its average mass is 229.231 Da and its monoisotopic mass is 229.073898 Da .

Chemical Reactions Analysis

The synthesized complex of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid was screened against some microbes to establish its potential antimicrobial activity . The Schiff base exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate .

Scientific Research Applications

Herbicidal Activity and Synthesis Research has explored the synthesis and herbicidal activity of compounds derived from nicotinic acid, indicating its potential in developing new herbicides. Specifically, a series of N-(arylmethoxy)-2-chloronicotinamides, designed and synthesized from nicotinic acid, showed significant herbicidal activity against certain weeds. This demonstrates nicotinic acid derivatives' potential for creating effective herbicides against monocotyledonous weeds (Chen Yu et al., 2021).

Receptor Mediation and Anti-Lipolytic Effects Nicotinic acid has been identified to mediate anti-lipolytic effects through specific receptors, namely PUMA-G and HM74 in humans, which are expressed in adipose tissue. This discovery has significant implications for understanding and potentially enhancing the lipid-lowering effects of nicotinic acid and its derivatives (S. Tunaru et al., 2003).

Atherosclerosis Prevention Another significant application of nicotinic acid involves its receptor GPR109A expressed by immune cells, which plays a crucial role in preventing atherosclerosis progression in mice. This receptor's activation by nicotinic acid indicates a potential pathway for treating atherosclerosis independently of lipid-modifying effects, focusing on the anti-inflammatory properties of nicotinic acid (Martina Lukasova et al., 2011).

Nicotinic Acid Receptors and Pharmacology The identification and characterization of nicotinic acid receptors, such as HM74A and HM74, have provided insights into the precise mechanisms through which nicotinic acid exerts its pharmacological effects, including its role in treating dyslipidemia. Understanding these receptors facilitates the development of superior drug molecules to treat lipid disorders and cardiovascular disease (A. Wise et al., 2003).

Synthesis and Electrochemical Properties Research on the synthesis of polyfunctionally substituted pyridines, including derivatives of nicotinic acid, sheds light on the facile access to these compounds and their potential applications in various fields, including medicinal chemistry and material science (S. Torii et al., 1986).

Mechanism of Action

Target of Action

5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA, is a derivative of nicotinic acid. It has been found to exhibit antimicrobial action against several bacterial receptors . The primary targets of this compound are likely to be bacterial proteins or enzymes that are essential for the survival and growth of these microbes .

Mode of Action

This interaction could result in the disruption of bacterial cell functions, leading to their death

Biochemical Pathways

This interference could disrupt the normal functioning of the bacteria, leading to their death

Result of Action

The primary result of MPNA’s action is its antimicrobial activity. It has been found to exhibit antimicrobial action against several bacterial strains . . The molecular and cellular effects of MPNA’s action likely involve disruption of essential bacterial processes, leading to bacterial death .

Biochemical Analysis

Biochemical Properties

5-(2-Methoxyphenyl)nicotinic acid, like other derivatives of nicotinic acid, may interact with various enzymes, proteins, and other biomolecules. The specific interactions of this compound have not been extensively studied. It’s worth noting that nicotinic acid itself is known to be involved in redox reactions and adenosine diphosphate-ribosylation reactions in metabolism .

Cellular Effects

Nicotinic acid and its derivatives are known to have a broad spectrum of effects on cells, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that nicotinic acid and its derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that nicotinic acid and its derivatives can have various effects over time, including changes in cellular function .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. It is known that nicotinic acid and its derivatives can have various effects at different dosages .

Transport and Distribution

It is known that nicotinic acid and its derivatives can be transported and distributed within cells and tissues through various mechanisms .

Subcellular Localization

It is known that nicotinic acid and its derivatives can be localized to various subcellular compartments .

Properties

IUPAC Name |

5-(2-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOPLKRRJJNPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602380 | |

| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893732-61-1 | |

| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

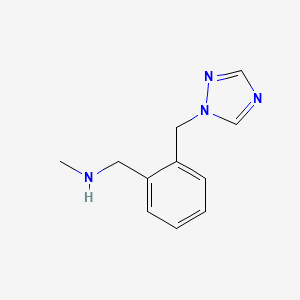

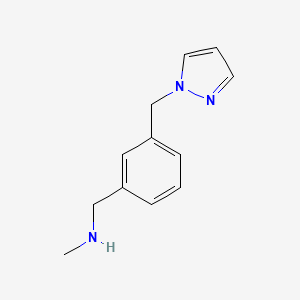

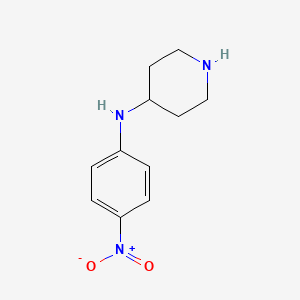

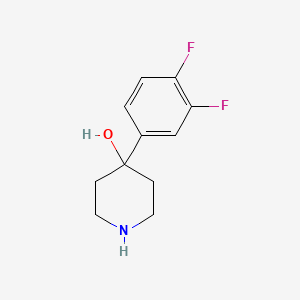

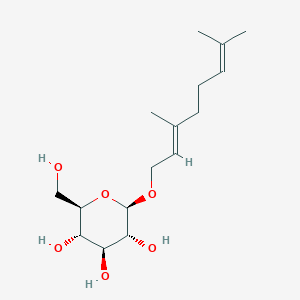

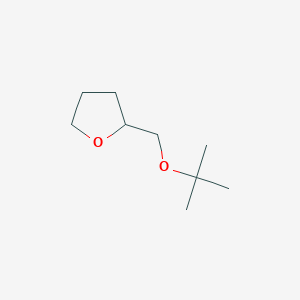

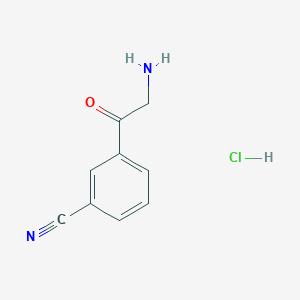

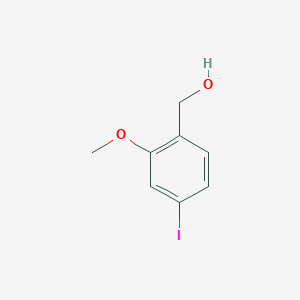

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.